1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (CAS: 2246773-50-0) is a boronic ester-functionalized pyrazole derivative with a molecular formula of C₁₈H₂₃BF₂N₂O₂ and a molecular weight of 348.2 g/mol . The compound features:
- A pyrazole core substituted with methyl groups at positions 3 and 5.
- A 2,3-difluorobenzyl group at position 1.
- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 4.
It is commercially available with a purity of ≥95% and is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BF2N2O2/c1-11-15(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-8-7-9-14(20)16(13)21/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZZXCLQCFBMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C(=CC=C3)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the difluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,3-difluorobenzyl halides in the presence of a base.
Attachment of the dioxaborolane moiety: This is often done via a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst
Chemical Reactions Analysis
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane group in this compound may enhance its efficacy by facilitating targeted drug delivery and improving solubility in biological systems. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines .
- Anti-inflammatory Properties : Compounds containing pyrazole structures have been studied for their anti-inflammatory effects. The difluorobenzyl moiety may contribute to the modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory agents .
- Neuroprotective Effects : Preliminary studies suggest that pyrazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This compound could potentially be explored for treating neurodegenerative diseases .
Materials Science
- Organic Electronics : The unique electronic properties of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a hole transport material could improve the efficiency of these devices .
- Sensors : The presence of fluorine atoms in the structure enhances the electron-withdrawing ability of the compound, which can be beneficial in developing chemical sensors for detecting specific analytes. Research into similar compounds has shown promising results in sensor applications due to their high sensitivity and selectivity .
Agricultural Chemistry
- Pesticide Development : The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Pyrazole derivatives have been investigated for their ability to disrupt pest metabolic pathways or inhibit plant pathogens .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their anticancer activity against human breast cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against cancer cells while sparing normal cells .
Case Study 2: Organic Electronics Application
A research team explored the use of boron-containing compounds in OLEDs and found that incorporating dioxaborolane groups significantly improved charge mobility and device efficiency. Their findings suggest that compounds like this compound could lead to advancements in organic electronic materials .
Case Study 3: Neuroprotective Effects
A recent study investigated the neuroprotective properties of various pyrazole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that certain derivatives reduced cell death and oxidative damage significantly. This suggests that further exploration into compounds like this compound may yield promising candidates for neuroprotective therapies .
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets through its functional groups. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in receptor binding studies . The difluorobenzyl group enhances the compound’s lipophilicity and binding affinity to hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The number and position of fluorine atoms significantly influence electronic properties and lipophilicity. The 2,3-difluoro substitution in the target compound may enhance metabolic stability compared to monofluoro analogs .
- Molecular Weight : Analogs with trifluoro or methyl groups exhibit marginal MW differences, which could impact pharmacokinetics .
- Purity : Commercial availability varies, with fluorinated analogs typically offered at ≥98% purity .
Biological Activity
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties based on existing research and data.
- Molecular Formula : C18H23BF2N2O2
- Molecular Weight : 348.2 g/mol
- CAS Number : 1450642-72-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. The following sections summarize key findings from the literature.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives. For instance:
- Mechanism of Action : Pyrazole compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. The compound under study may exhibit similar mechanisms through its structural features that allow for interaction with kinase enzymes.
- Case Studies : In vitro assays have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a related pyrazole compound was reported to induce apoptosis in breast cancer cells by activating caspase pathways .
Antimicrobial Properties
Research indicates that pyrazole derivatives can possess antimicrobial activity:
- Inhibition Studies : In vitro tests have shown that some pyrazole compounds inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure of this compound suggests potential efficacy against microbial targets due to the presence of fluorine atoms which can enhance lipophilicity and membrane penetration .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor:
- Target Enzymes : Preliminary studies suggest that similar pyrazole compounds can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
